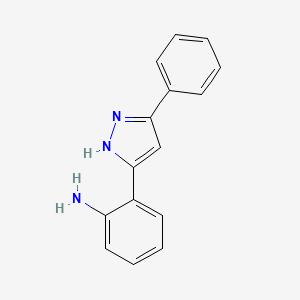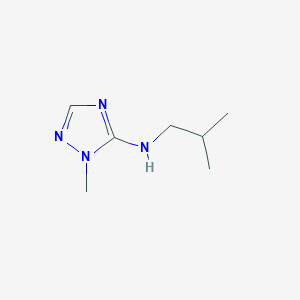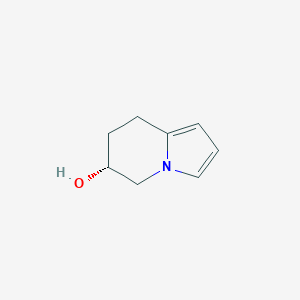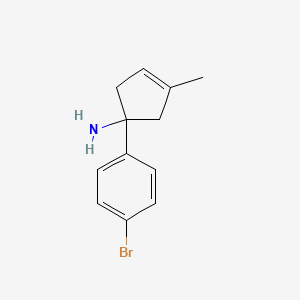
1-(4-Bromophenyl)-3-methylcyclopent-3-enamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-methylcyclopent-3-enamine is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclopentene ring with a methyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine typically involves the following steps:
Bromination: The starting material, phenylcyclopentene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.
Amine Introduction: The brominated intermediate is then reacted with methylamine under suitable conditions to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), Grignard reagents
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, nitriles, organometallic compounds
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3-methylcyclopent-3-enamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its biological activity, including its effects on cellular pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-2-methylcyclopent-3-enamine: Similar structure but with a different position of the methyl group.
1-(4-Chlorophenyl)-3-methylcyclopent-3-enamine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-3-ethylcyclopent-3-enamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-(4-Bromophenyl)-3-methylcyclopent-3-enamine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in substitution reactions, while the methyl group can affect its steric and electronic properties.
Propriétés
Formule moléculaire |
C12H14BrN |
|---|---|
Poids moléculaire |
252.15 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-methylcyclopent-3-en-1-amine |
InChI |
InChI=1S/C12H14BrN/c1-9-6-7-12(14,8-9)10-2-4-11(13)5-3-10/h2-6H,7-8,14H2,1H3 |
Clé InChI |
WRKGSDKXOPOROS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C1)(C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


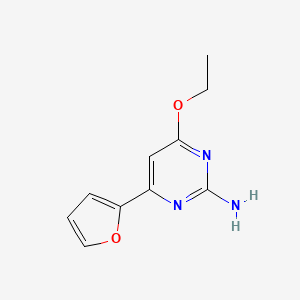

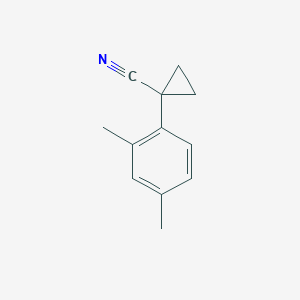
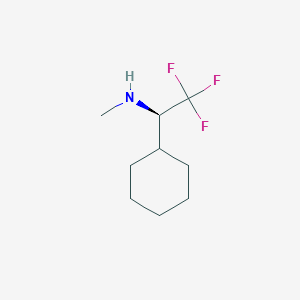

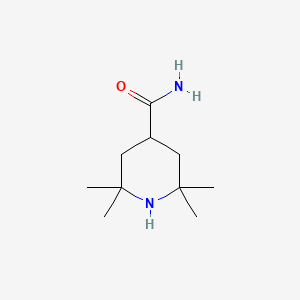
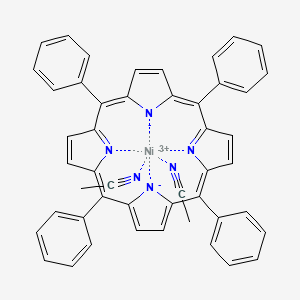
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
